Benzoic acid--(1R)-cyclopent-2-en-1-ol (1/1)
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Overview
Description
Benzoic acid–(1R)-cyclopent-2-en-1-ol (1/1) is an organic compound that combines the structural features of benzoic acid and cyclopent-2-en-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclopent-2-en-1-ol is a cyclic alcohol with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(1R)-cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with cyclopent-2-en-1-ol under acidic conditions, followed by hydrolysis to yield the desired compound. Another approach is the direct coupling of benzoic acid and cyclopent-2-en-1-ol using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of benzoic acid–(1R)-cyclopent-2-en-1-ol typically involves large-scale esterification or coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–(1R)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclopentene ring to a single bond, yielding cyclopentanol
Properties
CAS No. |
184851-30-7 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzoic acid;(1R)-cyclopent-2-en-1-ol |
InChI |
InChI=1S/C7H6O2.C5H8O/c8-7(9)6-4-2-1-3-5-6;6-5-3-1-2-4-5/h1-5H,(H,8,9);1,3,5-6H,2,4H2/t;5-/m.0/s1 |
InChI Key |
ZMPYYILECQBMMR-ZSCHJXSPSA-N |
Isomeric SMILES |
C1C[C@H](C=C1)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CC(C=C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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